molecular formula C8H5BrClF3O B13429070 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B13429070
M. Wt: 289.47 g/mol
InChI Key: WDPOONYOKBNYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzyl alcohol precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
  • 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2

InChI Key

WDPOONYOKBNYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.